3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid
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Overview
Description
3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid: is an organic compound with the molecular formula C15H12O2S. This compound is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a prop-2-enoic acid backbone. It is a derivative of cinnamic acid, where the hydrogen atom on the β-carbon is replaced by a phenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzaldehyde and thiophenol.
Knoevenagel Condensation: Benzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form cinnamic acid.
Thioether Formation: The cinnamic acid is then reacted with thiophenol in the presence of a catalyst such as iodine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid backbone can be reduced to form the corresponding saturated acid.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated propanoic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its phenyl and phenylsulfanyl groups.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, which lacks the phenylsulfanyl group.
3-Phenylpropanoic Acid: A saturated analog without the double bond.
3-Phenyl-2-sulfanylpropanoic Acid: A similar compound with a thiol group instead of a phenylsulfanyl group.
Uniqueness
3-Phenyl-3-(phenylsulfanyl)prop-2-enoic acid is unique due to the presence of both a phenyl and a phenylsulfanyl group, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs.
Properties
CAS No. |
34874-91-4 |
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Molecular Formula |
C15H12O2S |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3-phenyl-3-phenylsulfanylprop-2-enoic acid |
InChI |
InChI=1S/C15H12O2S/c16-15(17)11-14(12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-11H,(H,16,17) |
InChI Key |
IWYUKLFSYVWCMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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